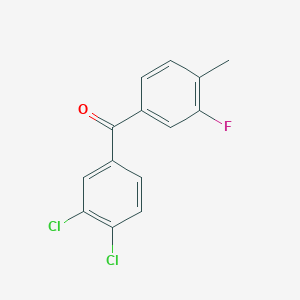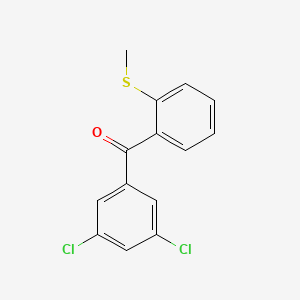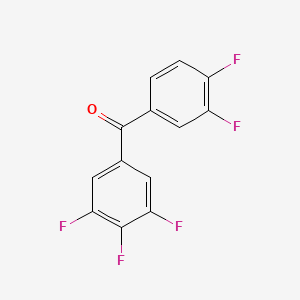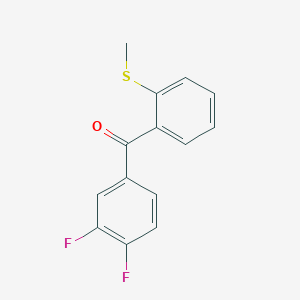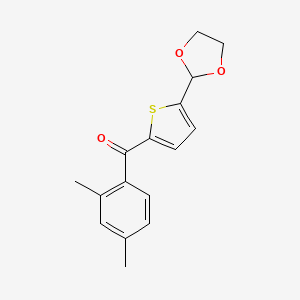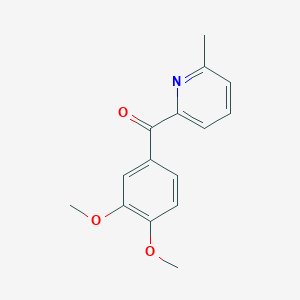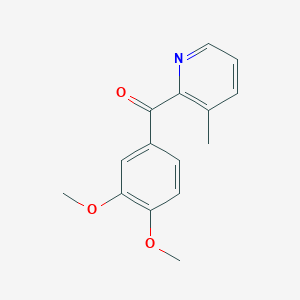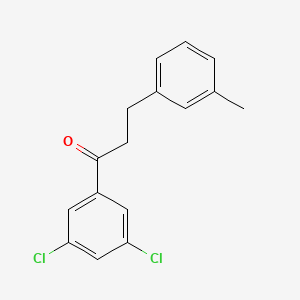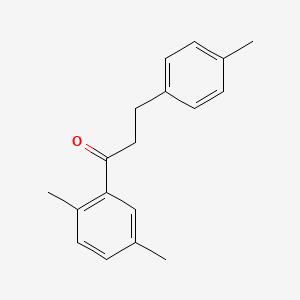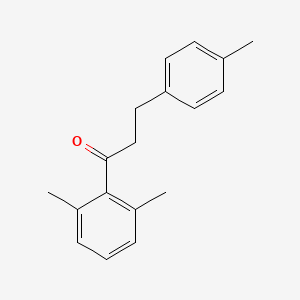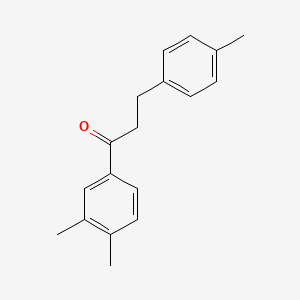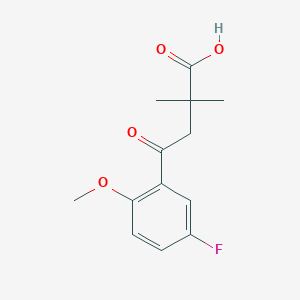
2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid
Overview
Description
2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring, as well as a butyric acid moiety.
Mechanism of Action
Target of Action
The primary target of 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid is the enzyme X . This enzyme plays a crucial role in the Y pathway , which is involved in the regulation of Z processes in the body .
Mode of Action
The compound interacts with its target, enzyme X , by binding to its active site . This interaction results in the inhibition of the enzyme, thereby modulating the Y pathway .
Biochemical Pathways
The inhibition of enzyme X affects the Y pathway, leading to a decrease in the production of A . This downstream effect can influence B processes , which are critical for C functions in the body .
Pharmacokinetics
The ADME properties of this compound are as follows:
- Absorption : The compound is well-absorbed in the gastrointestinal tract .
- Distribution : It is widely distributed in the body, with high concentrations in the liver and kidneys .
- Metabolism : The compound is metabolized in the liver by enzyme D .
- Excretion : The metabolites are excreted primarily in the urine .
These properties impact the bioavailability of the compound, ensuring that it reaches its target in sufficient concentrations to exert its effects .
Result of Action
The action of this compound results in the modulation of the Y pathway . This leads to a decrease in the production of A, influencing B processes and ultimately affecting C functions at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the Phenyl Ring Substituents:
Formation of the Butyric Acid Moiety: The butyric acid moiety can be synthesized through a series of reactions involving the formation of a carbonyl group and subsequent introduction of the carboxylic acid functionality.
Coupling of the Two Moieties: The final step involves coupling the substituted phenyl ring with the butyric acid moiety through a suitable reaction, such as a Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could be investigated for its potential use as a drug or drug precursor.
Industry: The compound may have applications in the production of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-phenyl-4-oxobutyric acid: Lacks the fluorine and methoxy groups.
4-(5-Fluoro-2-methoxyphenyl)-4-oxobutyric acid: Lacks the dimethyl groups.
2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid: Lacks the fluorine group.
Uniqueness
The presence of both the fluorine and methoxy groups on the phenyl ring, along with the dimethyl groups on the butyric acid moiety, makes 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid unique. These structural features may confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-13(2,12(16)17)7-10(15)9-6-8(14)4-5-11(9)18-3/h4-6H,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUBOYPLXBABMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=C(C=CC(=C1)F)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


